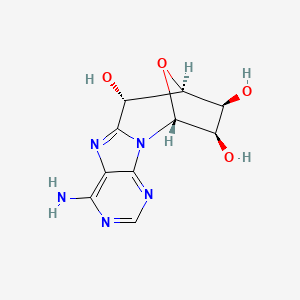

8,5'(S)-Cycloadenosine

描述

Structure

3D Structure

属性

分子式 |

C10H11N5O4 |

|---|---|

分子量 |

265.23 g/mol |

IUPAC 名称 |

(1R,11S,12R,13S,14R)-7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13,14-triol |

InChI |

InChI=1S/C10H11N5O4/c11-7-2-8(13-1-12-7)15-9(14-2)5(18)6-3(16)4(17)10(15)19-6/h1,3-6,10,16-18H,(H2,11,12,13)/t3-,4+,5+,6-,10+/m0/s1 |

InChI 键 |

OUMZRLANNPGSAF-LQAQWDQGSA-N |

手性 SMILES |

C1=NC(=C2C(=N1)N3[C@H]4[C@@H]([C@@H]([C@H](O4)[C@H](C3=N2)O)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)C(C3=N2)O)O)O)N |

产品来源 |

United States |

Formation of 8,5 S Cycloadenosine

The formation of 8,5'(S)-cycloadenosine is initiated by the attack of a hydroxyl radical (•OH) on a 2'-deoxyadenosine (B1664071) residue within a DNA strand. oup.com This process involves a three-step mechanism:

Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from the C5' position of the deoxyribose sugar. oup.com

Intramolecular Cyclization: The resulting C5' radical then attacks the C8 position of the adenine (B156593) base on the same nucleoside. oup.com

Oxidation: This leads to the formation of a new covalent bond between C5' and C8, and a subsequent one-electron oxidation of the purine (B94841) base radical results in the stable 8,5'-cycloadenosine lesion. oup.com

The stereochemistry of the resulting cycloadenosine, either the 5'R or 5'S isomer, is dependent on the conformation of the deoxyribose radical precursor. oup.com The presence of oxygen can inhibit this reaction by reacting with the sugar radical before cyclization can occur. oup.com

Structural Consequences of 8,5 S Cycloadenosine in Nucleic Acids

Conformational Perturbations in the Deoxyribose Moiety

The covalent linkage in S-cdA imposes severe stereochemical constraints on the deoxyribose sugar, forcing it into an unusual and energetically unfavorable conformation. This perturbation is a primary source of the broader structural distortions observed in DNA containing this lesion.

Alterations in Key Glycosidic and Backbone Torsion Angles (e.g., β, γ, χ)

The rigid structure of S-cdA and its constrained sugar pucker lead to significant deviations in several key torsion angles that define the geometry of the nucleotide and the surrounding DNA backbone. researchgate.netmdpi.com

The glycosidic torsion angle (χ) , which describes the rotation around the N9-C1' bond, is locked into an anti conformation of approximately -150° to -162°. nih.govacs.org While B-DNA typically features an anti conformation, the cyclization prevents any rotation around this bond, severely restricting the base's mobility. mdpi.com

The backbone torsion angles are also profoundly affected. The β angle (O5'-C5'-C4'-C3') shifts dramatically from its typical trans state (~180°) to a value around 168°. nih.govacs.org The γ angle (C5'-C4'-C3'-O3') is also significantly perturbed, moving from its usual gauche+ (~50°) to a value of approximately -56°. nih.govacs.org The δ angle (C4'-C3'-O3'-P), which is directly related to the sugar pucker, is altered to around 150° to accommodate the O4'-exo conformation. nih.govacs.org Furthermore, the ζ angle (C3'-O3'-P-O5') can also show deviations from canonical B-DNA values. nih.govacs.org

These concerted changes in torsion angles are not isolated to the lesion itself but are necessary to accommodate the strained S-cdA nucleotide within the DNA helix.

Localized Distortions of the DNA Duplex Structure

The profound conformational changes within the S-cdA nucleotide ripple outwards, causing significant localized distortions in the DNA double helix. These distortions alter the path of the sugar-phosphate backbone and disrupt the regular stacking of base pairs.

Impairment of Base Stacking Interactions at the Lesion Site and Adjacent Base Pairs

The structural changes induced by S-cdA lead to a significant disruption of the stabilizing base stacking interactions. nih.govoup.com The purine (B94841) base of the S-cdA is pulled toward the sugar-phosphate backbone, altering its orientation relative to its neighbors. nih.gov This movement, coupled with the altered helical twist, impairs the van der Waals interactions between the cycloadenosine base and the bases of its 5' and 3' neighbors. mdpi.comoup.com While Watson-Crick hydrogen bonding with the opposite base (thymine) can be maintained, the stacking interactions, which are crucial for duplex stability, are compromised, particularly on the 5'-side of the lesion. researchgate.netoup.comoup.com This impairment in base stacking contributes to the observed thermodynamic destabilization of DNA duplexes containing this lesion. nih.govmdpi.com

Specific Deformation: Pinching of the DNA Backbone Towards the Minor Groove

A defining structural feature of S-cdA in DNA is a pronounced "pinching" of the sugar-phosphate backbone. pnas.orgpnas.org The covalent C5'-C8 bond pulls the deoxyribose sugar toward the adenine (B156593) base, causing the entire nucleotide to shift towards the minor groove by as much as 2 Å. pnas.org This results in the phosphate (B84403) group moving approximately 1.3 Å closer to the adenine base and a narrowing of the duplex width at the lesion site by about 1 Å. pnas.org The deoxyribose moiety of the S-cdA bulges out at the edge of the minor groove, a direct result of this pinching effect and the O4'-exo pucker. nih.gov This severe deformation creates a rigid and distorted structure that is a significant obstacle to DNA metabolic processes like replication and transcription. pnas.orgnih.gov

Data Tables

Table 1: Torsion Angle Perturbations by 8,5'(S)-Cycloadenosine This table summarizes the typical torsion angles in B-DNA versus those observed for an this compound lesion, based on NMR and molecular dynamics studies.

| Torsion Angle | Canonical B-DNA (approx.) | This compound (approx.) |

| α (O3'-P-O5'-C5') | -60° (gauche-) | -77° |

| β (P-O5'-C5'-C4') | 180° (trans) | 168° |

| γ (O5'-C5'-C4'-C3') | 50° (gauche+) | -56° |

| δ (C5'-C4'-C3'-O3') | 120° | 150° |

| ε (C4'-C3'-O3'-P) | -155° (trans) | -154° |

| ζ (C3'-O3'-P-O5') | -95° (gauche-) | -52° |

| χ (O4'-C1'-N9-C4) | -120° (anti) | -150° to -162° (anti) |

Interplay with Canonical and Non-Canonical Base Pairing

The rigid structure imposed by the this compound (S-cdA) lesion directly influences its ability to interact with opposing bases in a DNA duplex. The additional C5'-C8 bond locks the base in an anti conformation but does not directly modify the atoms on the adenine base that participate in Watson-Crick hydrogen bonding. nih.gov However, this bond pulls the base toward the sugar-phosphate backbone, altering its position relative to a potential pairing partner. nih.gov

Despite the structural perturbations, studies on the analogous guanine (B1146940) lesion, (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), have shown that Watson-Crick base pairing with its complementary partner, deoxycytidine (dC), can be conserved. researchgate.netnih.gov NMR and molecular dynamics studies revealed that while the S-cdG lesion induces an unusual O4'-exo (west) pseudorotation in the deoxyribose sugar and perturbs local helical parameters, the hydrogen bonds forming the G-C pair remain intact. researchgate.netnih.gov This suggests that the fundamental hydrogen-bonding capabilities of the purine face are not eliminated.

While the S-cdA lesion is expected to behave similarly in maintaining the potential for A-T pairing, the rigid distortion it causes can hinder immediate primer extension by DNA polymerases, even after successful incorporation of a nucleotide opposite the lesion. pnas.orgpnas.org The structural strain imposed by the lesion, even when a Watson-Crick pair is formed, presents a significant challenge to the enzymatic machinery of replication and transcription. nih.govpnas.org

The structural constraints of the S-cyclo-purine lesion become more pronounced when faced with non-canonical partners, leading to significant disruption of base pairing and duplex stability. Research on S-cdG provides critical insights into these effects. When S-cdG is positioned opposite a deoxythymidine (dT), the pair adopts a wobble conformation. acs.org In contrast, when S-cdG is paired with a deoxyadenosine (B7792050) (dA), no hydrogen bonding is observed between the two bases, and both S-cdG and dA intercalate into the DNA helix. acs.org

These mispairings lead to considerable thermodynamic destabilization of the DNA duplex. The incorporation of S-cdG opposite dT reduces the melting temperature (Tm) by 5 °C compared to a standard dG•dT mismatch, while the S-cdG•dA pair causes an 8 °C reduction in Tm relative to a dG•dA mismatch. acs.org These findings indicate that the S-lesion exacerbates the instability of mismatched pairs. Such structural disruptions and the inability to form stable mispairs are consistent with observations that the S-cdG lesion can lead to S-cdG → A transitions, suggesting the mis-incorporation of dTTP during DNA replication. acs.orgresearchgate.net

Table 1: Effects of (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) on Mismatched Base Pairs

| Mismatch Pair | Observed Conformation | Thermal Stability (Tm) Change | Reference |

| S-cdG • dT | Wobble base pairing | -5 °C | acs.org |

| S-cdG • dA | No hydrogen bonding; bases intercalate | -8 °C | acs.org |

Comparative Structural Analysis of 5'R and 5'S Diastereomers and Their Respective Distortions

The cyclization reaction that forms 8,5'-cycloadenosine can result in two different stereoisomers, designated as 5'R and 5'S, depending on the configuration at the chiral C5' center. mdpi.com Both diastereomers cause significant and comparable levels of distortion in the DNA duplex, primarily through major conformational changes in the backbone torsional angles at the site of the lesion. oup.com However, detailed structural analyses have revealed distinct conformational differences between the two.

Crystal structure analysis shows that the six-membered ring formed by the C5'-C8 linkage adopts different puckers: in the R isomer, it is characterized as a half-chair, whereas in the S isomer, it takes on a half-boat or envelope conformation. oup.comnih.gov Furthermore, the sugar pucker of the ribose itself is distinct. The R epimer of 8,5'-cycloadenosine shows a C(1')endo-O(4')exo conformation. nih.gov In contrast, the S epimer within a DNA duplex forces the deoxyribose into an unusual O4'-exo (west) pseudorotation. researchgate.netnih.gov These conformational differences lead to specific alterations in key backbone torsion angles, including β, γ, and χ, at the lesion site. researchgate.netnih.gov

From a biological standpoint, a critical difference between the two diastereomers lies in their susceptibility to DNA repair mechanisms. The 5'S diastereomer of 8,5'-cyclopurines is more resistant to nucleotide excision repair (NER) than its 5'R counterpart. pnas.orgpnas.org This resistance to repair contributes to the prevalence and persistence of the S-form of the lesion in cellular DNA. pnas.org

Table 2: Comparative Structural and Biological Features of 5'R and 5'S Cycloadenosine Diastereomers

| Feature | 5'R Isomer | 5'S Isomer | Reference |

| Cyclized Ring Pucker | Half-chair | Half-boat / Envelope | oup.comnih.gov |

| Sugar Pucker | C(1')endo-O(4')exo | O4'-exo (west) | researchgate.netnih.govnih.gov |

| DNA Distortion | Comparable to S isomer; major changes in backbone torsion angles | Comparable to R isomer; major changes in backbone torsion angles | oup.com |

| Resistance to NER | Less resistant | More resistant | pnas.orgpnas.org |

Cellular Processing and Biological Repercussions of 8,5 S Cycloadenosine

Impediment of Nucleic Acid Processing Enzymes

The unique tandem structure of S-cdA, affecting both the base and the sugar-phosphate backbone, acts as a major roadblock for enzymes that process DNA and RNA. researchgate.netnih.gov This lesion has been shown to be a strong inhibitor of DNA and RNA polymerases, leading to the termination of DNA replication and gene transcription. researchgate.netnih.gov

Blockage of DNA Replication by Replicative DNA Polymerases

The S-cdA lesion presents a profound challenge to the progression of the DNA replication fork. pnas.org Studies have consistently shown that this lesion acts as a strong block to DNA synthesis by various DNA polymerases. researchgate.netsemanticscholar.org While replicative polymerases are largely halted by the lesion, specialized translesion synthesis (TLS) polymerases, such as human polymerase η (Pol η), are capable of bypassing it, albeit with consequences for fidelity. pnas.orgpnas.org

The efficiency of DNA synthesis is severely compromised at the site of an S-cdA lesion. The process can be broken down into two key steps: the incorporation of a nucleotide opposite the lesion and the extension of the primer from that newly incorporated nucleotide. Research has shown a distinct inefficiency in the second step. For instance, while human Pol η can incorporate a nucleotide opposite S-cdA, it is significantly impeded in extending the primer from that point. pnas.orgpnas.orgnih.gov This difficulty in primer extension is a primary contributor to the potent replication blockage caused by the lesion. pnas.orgnih.gov

The lesion's impact is not only confined to its presence in the template strand. Studies on the incorporation of the corresponding modified nucleotide triphosphate, 5',8-cyclodeoxyadenosine triphosphate (cdATP), have provided further kinetic insights. Using the Klenow fragment of E. coli DNA polymerase I, researchers found that the incorporation of cdATP is much less efficient than the incorporation of the natural dATP. nih.gov

Table 1: Kinetic Parameters for Nucleotide Incorporation by Klenow Fragment This interactive table provides a summary of the kinetic efficiency of incorporating natural and modified adenosine (B11128) triphosphates.

| Substrate | Template Base | Incorporation Rate (µM⁻¹ min⁻¹) | Relative Efficiency (vs. dATP) |

|---|---|---|---|

| dATP | dTMP | ~1,300,000 | 1 |

| (S)-cdATP | dTMP | 25.6 nih.gov | ~1/750 nih.gov |

| (R)-cdATP | dTMP | 1.13 nih.gov | ~1/17,000 nih.gov |

The stereochemistry of the cycloadenosine lesion plays a critical role in how it is processed by DNA polymerases, leading to different effects on synthesis fidelity. The 5'S and 5'R isomers exhibit distinct mutagenic profiles when their triphosphate forms are incorporated into DNA. nih.gov

Kinetic analyses have demonstrated that the S isomer of cdATP is incorporated more efficiently than the R isomer. nih.gov More strikingly, the two isomers show different base pairing preferences. During DNA synthesis assays, the S isomer of cdATP was found to be inserted opposite thymine (B56734) (dTMP), whereas the R isomer was preferentially inserted opposite cytosine (dCMP). nih.gov This differential pairing highlights the distinct structural influence each isomer exerts within the polymerase active site, directly impacting the fidelity of DNA synthesis and leading to different mutational outcomes. In the context of the lesion residing on the template strand, human Pol η efficiently incorporates dTTP opposite S-cdA. pnas.orgnih.gov

Inhibition of RNA Polymerase II-Mediated Transcription Elongation

The 8,5'(S)-cycloadenosine lesion is a potent blocker of transcription. nih.govnih.gov When present on the transcribed strand of a gene, S-cdA acts as a strong impediment to gene expression in mammalian cells. researchgate.net Structural and biochemical studies with yeast RNA Polymerase II (Pol II) have shown that the S-cdA lesion disrupts the normal transcription process. pnas.org The lesion-containing DNA fails to properly occupy the enzyme's active site in the way a normal deoxyadenosine (B7792050) would. pnas.org This failure to engage correctly with the polymerase active site effectively stalls the progression of the Pol II elongation complex, thereby inhibiting the synthesis of the RNA transcript. nih.govembopress.org This blockage of transcription elongation can have severe cytotoxic consequences, as it prevents the production of essential proteins and functional RNAs. pnas.orgnih.gov

Resistance to Exonuclease Action by DNA Repair Enzymes

DNA polymerases possess a 3'→5' exonuclease activity that serves as a proofreading mechanism to remove misincorporated nucleotides. nih.gov The S-cdA lesion, however, demonstrates resistance to this enzymatic editing. It has been shown that the S isomer in a DNA template blocks the exonuclease activity of DNA polymerase. nih.gov For example, the 3'→5' exonuclease activity of T4 DNA polymerase, when encountering an S-cdA lesion, stops one nucleotide before the damage site. researchgate.net This resistance prevents the enzyme from excising the lesion or nucleotides near it, contributing to its persistence in the genome. The rigid structure conferred by the covalent bond between the sugar and the base likely prevents the DNA strand from properly entering the exonuclease active site of the polymerase. semanticscholar.org

Mutagenic Potential and Influence on DNA Replication Fidelity

The this compound lesion is both cytotoxic and mutagenic. pnas.orgnih.gov Its primary cytotoxic effect stems from its ability to block DNA replication and transcription. pnas.orgnih.gov However, when the block is overcome by specialized translesion synthesis (TLS) polymerases, mutations can be introduced into the genome. pnas.org

Human Pol η is a key TLS polymerase that can bypass the S-cdA lesion. pnas.orgpnas.org Structural studies have revealed that when S-cdA is in the templating position, Pol η efficiently incorporates a deoxythymidine triphosphate (dTTP) opposite it. pnas.orgnih.gov This represents a T-A pairing, which would be correct if the template base were a normal adenosine. However, the subsequent step, primer extension, is hindered, which underscores the disruptive nature of the lesion even for a specialized polymerase. pnas.orgnih.gov

The mutagenic potential arises from the fact that bypass is not always accurate and that different polymerases may insert different bases opposite the lesion. While Pol η preferentially inserts T, other polymerases might insert incorrect bases. Furthermore, as seen with the incorporation of cdATP, the R isomer directs the insertion of a C, which would result in a A→G transition mutation if it occurred on the template strand. nih.gov The related lesion, (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG), has been shown to be highly mutagenic in E. coli, primarily causing S-cdG→A mutations. nih.govresearchgate.net The persistence of S-cdA in the genome due to inefficient NER and resistance to exonucleases increases the likelihood that it will be present during DNA replication, posing a continuous threat to the fidelity of the genetic information. pnas.orgnih.gov

Modulation of Sequence-Specific Transcription Factor Binding Dynamics

The integrity of DNA structure is paramount for the accurate binding of sequence-specific transcription factors, which are proteins that control the rate of transcription by binding to specific DNA sequences. The formation of DNA lesions, such as this compound, can introduce significant structural perturbations to the DNA helix. These alterations can profoundly impact the ability of transcription factors to recognize and bind to their target sequences, thereby modulating gene expression. This section explores the inhibitory effects of this compound on the binding of key transcription factors and the underlying structural mechanisms responsible for this inhibition.

Inhibition of Transcription Factor Binding (e.g., HSF1, CREB, NF-kappaB)

The presence of an 8,5'(S)-cyclo-2'-deoxyadenosine (S-cdA) lesion within the recognition sequence of several critical transcription factors has been shown to severely impede their DNA binding activity. nih.gov Research utilizing electrophoretic mobility shift assays (EMSA) has demonstrated that when S-cdA is incorporated into the target DNA sequences for Heat Shock Factor 1 (HSF1), cAMP-response element binding protein (CREB), and Nuclear Factor-kappaB (NF-kappaB), the binding of these proteins is almost completely abolished. nih.gov

This potent inhibitory effect highlights the sensitivity of these transcription factors to the structural integrity of their DNA binding sites. nih.govnih.gov The S-cdA lesion, a form of oxidatively induced DNA damage, acts as a significant roadblock for the cellular machinery that relies on precise DNA recognition. nih.govresearchgate.net The inhibition is not universal for all types of DNA damage; for instance, the presence of an 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dAdo) lesion in the same recognition sequences did not inhibit, and in some cases even enhanced, the binding of CREB and NF-kappaB. nih.gov This contrast underscores the unique and highly disruptive nature of the this compound adduct.

The following table summarizes the observed effects of the S-cdA lesion on the binding of specific transcription factors as determined by EMSA.

| Transcription Factor | Target DNA Sequence | Effect of this compound Lesion | Reference |

| HSF1 | Heat Shock Element (HSE) | Essentially eliminated binding activity | nih.gov |

| CREB | cAMP Response Element (CRE) | Essentially eliminated binding activity | nih.gov |

| NF-kappaB | κB site | Essentially eliminated binding activity | nih.gov |

This table presents a summary of findings from a study that used EMSA to monitor transcription factor binding to DNA containing an 8,5'(S)-cyclo-2'-deoxyadenosine lesion within their respective recognition sequences.

Mechanistic Basis of Transcription Factor Binding Inhibition through DNA Structural Distortion

The primary mechanism by which this compound inhibits transcription factor binding is through the induction of significant structural distortion of the DNA double helix. nih.gov The formation of a covalent bond between the C8 of the adenine (B156593) base and the C5' of the deoxyribose sugar locks the glycosidic bond in a fixed orientation, leading to profound local and global changes in DNA architecture. researchgate.net

These structural changes include:

Alteration of Groove Dimensions: The presence of the lesion modifies the width of the major and minor grooves of the DNA in the vicinity of the damage. researchgate.net Transcription factors often make critical contacts with the edges of the base pairs within these grooves, and any change in groove dimension can prevent the protein from docking correctly.

Impaired Stacking Interactions: The lesion disrupts the normal base-stacking interactions, which are crucial for the stability of the DNA helix. oup.com This leads to a less stable and more dynamic local DNA structure that is not conducive to stable protein binding.

Molecular modeling studies have provided a clear explanation for the inhibition of NF-kappaB binding, showing that the distorted DNA structure caused by the S-cdA lesion prevents the protein from making the necessary contacts within its recognition sequence. nih.gov The rigid structure imposed by the cycloadenosine adduct creates a steric hindrance, physically clashing with the DNA-binding domain of the transcription factor. researchgate.net Consequently, the protein is unable to properly envelop the DNA and engage with its specific nucleotide sequence, leading to a dramatic reduction or complete elimination of binding affinity. nih.gov This direct, structure-based inhibition is a critical biological repercussion of this form of DNA damage, effectively silencing genes that are under the control of these essential transcription factors.

Dna Repair Pathways and Recognition Mechanisms for 8,5 S Cycloadenosine

Exclusivity of the Nucleotide Excision Repair (NER) Pathway

The 8,5'(S)-cycloadenosine lesion, along with its other stereoisomers, is exclusively repaired by the NER pathway in mammalian cells. nih.govnih.govnih.gov This pathway is typically responsible for removing bulky, helix-distorting DNA lesions. mdpi.commdpi.com The structural nature of the cycloadenosine lesion, with its additional covalent bond, creates a significant distortion in the DNA backbone, signaling the NER machinery. mdpi.comontosight.ai

Inapplicability of Base Excision Repair (BER) Mechanisms

The Base Excision Repair (BER) pathway, which typically handles smaller, non-helix-distorting base lesions like those arising from oxidation, deamination, or alkylation, is ineffective against 8,5'-cycloadenosine. oup.comacs.orgmdpi.com The primary reason for this is the covalent bond between the sugar and the base. mdpi.comnih.gov BER is initiated by a DNA glycosylase that recognizes and cleaves the N-glycosidic bond, removing the damaged base. bmbreports.orgnobelprize.org However, even if a glycosylase could cleave this bond in a cyclopurine lesion, the purine (B94841) base would remain tethered to the sugar-phosphate backbone via the C5'-C8 bond, preventing further processing by the BER machinery. mdpi.comnih.gov Studies using purified BER enzymes have confirmed their inability to either bind to or excise cyclopurine lesions from duplex DNA. The rigid structure imposed by the cyclization also likely prevents the active sites of BER enzymes from properly engaging with the lesion. mdpi.com

Inefficiency of Direct Enzymatic Reversion Mechanisms

Direct reversal repair mechanisms, where an enzyme directly reverses the DNA damage without excising the nucleotide, are also not applicable to 8,5'-cycloadenosine. libretexts.org These repair systems are highly specific to certain types of damage, such as the photoreactivation of pyrimidine (B1678525) dimers by photolyase or the removal of methyl groups by methyltransferases. libretexts.orgmlsu.ac.in There are no known enzymes that can directly break the stable C5'-C8 covalent bond characteristic of cyclopurine lesions to restore the original adenosine (B11128) structure.

Efficacy of NER in Mammalian Cell Extracts and in vitro Systems

The competence of the NER pathway to repair 8,5'-cycloadenosine has been demonstrated in various experimental settings. nih.govnih.gov Incubation of DNA containing a single this compound lesion with whole-cell extracts from normal mammalian cells results in the characteristic excision of a 24-32 nucleotide-long fragment containing the lesion, a hallmark of NER. nih.govnih.gov Conversely, extracts from NER-deficient cells, such as those from xeroderma pigmentosum (XP) patients, show a significantly reduced or absent ability to repair this lesion. nih.gov The repair activity in deficient extracts can be restored by the addition of purified NER proteins, such as XPA, confirming the pathway's involvement. nih.govmdpi.com While NER is the designated pathway, the repair efficiency for cyclopurines is notably lower, by a factor of 40 to 150, compared to classic NER substrates like cisplatin-DNA adducts. mdpi.comnih.gov

Diastereomer-Dependent Repair Efficiencies

A key feature of cyclopurine lesion repair is the differential efficiency with which the NER machinery recognizes and removes the various stereoisomers.

Preferential Excision of 5'R-Cyclopurine Lesions Over 5'S-Cyclopurine Lesions by NER

Multiple studies have consistently shown that the 5'R diastereomers of cyclopurine lesions are better substrates for NER than their 5'S counterparts. nih.govresearchgate.net In human HeLa cell extracts, the excision rate for both 5'R-cyclodeoxyadenosine (5'R-cdA) and 5'R-cyclodeoxyguanosine (5'R-cdG) is approximately twice that of their respective 5'S isomers. nih.govnih.govmdpi.com Early studies reported an even greater difference, with the NER dual incision efficiency for 5'R-cdA being about four times greater than for 5'S-cdA in plasmid DNA. oup.comnih.gov This preferential repair of the 5'R isomer has significant biological implications, as the more repair-resistant 5'S isomer is more likely to persist in the genome. pnas.org

| Lesion | Relative Excision Efficiency Factor (Compared to 5'S Isomer) | Reference |

|---|---|---|

| 5'R-cdA | ~2-4 | nih.govoup.commdpi.com |

| 5'S-cdA | 1 (Baseline) | nih.govoup.commdpi.com |

| 5'R-cdG | ~2 | nih.gov |

| 5'S-cdG | 1 (Baseline) | nih.gov |

Structural and Energetic Origins Explaining Differential NER Recognition Efficiencies

The basis for the preferential repair of 5'R-cyclopurine lesions lies in the distinct structural and energetic perturbations they induce in the DNA double helix compared to the 5'S isomers. nih.govoup.com Molecular modeling and dynamics simulations have revealed that the 5'R configuration imposes a greater distortion on the DNA backbone. nih.govnih.gov This increased distortion in the 5'R diastereomers leads to a more significant disruption of local van der Waals stacking interactions between base pairs at the lesion site. nih.govnih.gov

The NER machinery is believed to recognize DNA damage not by the chemical nature of the lesion itself, but by the thermodynamic destabilization and helical distortion it creates. mdpi.comoup.com The greater local dynamic fluctuations and impaired stacking energies associated with the 5'R isomers make them a more conspicuous target for the damage-sensing proteins of the NER pathway, such as the XPC-RAD23B complex. nih.govmdpi.com This enhanced recognition translates into a higher susceptibility to NER-mediated incision and removal. nih.govoup.com

| Property | 5'R-Cyclopurine Lesions | 5'S-Cyclopurine Lesions | Reference |

|---|---|---|---|

| DNA Backbone Distortion | Greater | Lesser | nih.govnih.gov |

| Local van der Waals Stacking Interactions | More Disrupted | Less Disrupted | nih.govnih.gov |

| Local Dynamic Fluctuations | More Pronounced | Less Pronounced | nih.gov |

| NER Recognition and Excision Efficiency | Higher | Lower | nih.govoup.commdpi.com |

Influence of Complementary Base Identity on NER Efficiency for this compound

Studies comparing the NER efficiencies of all four cyclopurine lesions have provided valuable insights. The excision rates for both R diastereomers were found to be about twice as high as for the S diastereomers. oup.com This suggests that the structural distortion of the DNA backbone caused by the R isomers is more readily recognized by the NER machinery. oup.com

| Lesion Diastereomer | Relative NER Excision Efficiency |

| (5'R)-Cycloadenosine | Higher |

| (5'S)-Cycloadenosine | Lower |

| (5'R)-Cycloguanosine | Higher |

| (5'S)-Cycloguanosine | Lower |

This table illustrates the general trend of higher NER efficiency for the R diastereomers of cyclopurines compared to the S diastereomers.

Resistance to Glycosidic Bond Hydrolysis

The this compound lesion exhibits significant resistance to the hydrolysis of its N-glycosidic bond. This stability is a key reason why it is not a substrate for the Base Excision Repair (BER) pathway. The BER pathway is initiated by DNA glycosylases, which recognize and cleave the N-glycosidic bond of damaged bases. nih.gov However, in the case of cyclopurines, the presence of the additional covalent bond between the C8 of the purine and the C5' of the deoxyribose sugar sterically hinders the action of these glycosylases. pnas.org

Studies on the related lesion, (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), have shown that the half-life of its N-glycosidic bond is at least five times greater than that of the unmodified deoxyguanosine or 8-methyl-2'-deoxyguanosine under acidic conditions. nih.gov Even if the N-glycosidic bond were to be cleaved, the purine base would remain tethered to the sugar-phosphate backbone via the 8,5' bond, preventing its complete removal by the BER machinery. nih.gov This inherent resistance to glycosidic bond cleavage necessitates the involvement of the more complex NER pathway for its repair.

Role of Specific Repair Proteins and Enzymes in this compound Removal

The repair of this compound is a highly specific process that involves the coordinated action of several proteins within the NER pathway, while actively excluding others.

Involvement of Xeroderma Pigmentosum Group A (XPA) Protein in Dual Incision

The Xeroderma Pigmentosum Group A (XPA) protein is a critical component of the NER machinery and plays an essential role in the repair of this compound. nih.govresearchgate.net XPA acts as a scaffold, verifying the presence of the DNA lesion and helping to assemble the other NER proteins at the site of damage to facilitate dual incision. mdpi.comencyclopedia.pub The repair of both the (5'R) and (5'S) forms of 5',8-cyclo-2'-deoxyadenosine is dependent on the XPA protein. researchgate.net In cell extracts where XPA is depleted, the dual incision efficiency for these lesions is significantly reduced, and this activity can be restored by the addition of purified XPA protein. mdpi.com

XPA interacts with several other key NER factors, including Replication Protein A (RPA), Excision Repair Cross-Complementation Group 1 (ERCC1), and the Transcription Factor II H (TFIIH) complex. mdpi.combiorxiv.org These interactions are crucial for stabilizing the open complex around the DNA lesion and correctly positioning the endonucleases that incise the damaged strand on either side of the adduct. mdpi.combiorxiv.org

Observed Lack of Excision or Binding by Purified DNA Glycosylases

As a consequence of its resistance to glycosidic bond hydrolysis, this compound is not recognized or excised by purified DNA glycosylases, the key enzymes of the BER pathway. pnas.orgmdpi.com Specific glycosylases that have been shown to be inactive against cyclopurine lesions include Uracil-DNA glycosylase (UDG). mdpi.comnih.gov In fact, the presence of this compound can inhibit the activity of UDG on its normal substrates. mdpi.comnih.gov This lack of recognition by the BER machinery underscores the unique structural nature of this lesion and highlights why it is exclusively channeled into the NER pathway for removal. pnas.org

Potential Role of NEIL1 in Oxidative DNA Damage Repair Involving Cyclopurines

While primarily known as a DNA glycosylase in the BER pathway, Nei-like endonuclease VIII-like 1 (NEIL1) has been implicated in the repair of this compound, surprisingly through a potential role in NER. nih.gov Studies using mice deficient in NEIL1 have shown a significant accumulation of both (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosine in their liver DNA, even without exposure to external oxidative stress. nih.gov This accumulation was not observed in mice deficient in another glycosylase, OGG1. nih.gov

Given that cycloadenosines are established substrates for NER and are resistant to BER, the accumulation of these lesions in NEIL1-deficient mice strongly suggests that NEIL1 is involved in their NER-mediated repair. nih.gov The precise mechanism by which NEIL1, a BER enzyme, participates in the NER of cyclopurines is still under investigation and warrants further research. nih.govnih.gov One proposed model suggests that NEIL1's binding to the lesion in the single-stranded DNA of a replication fork may stall the fork, allowing for subsequent repair in the re-annealed duplex DNA. semanticscholar.org

Analytical Methodologies for Detection and Quantification of 8,5 S Cycloadenosine

Optimized Enzymatic Hydrolysis Protocols for Release from Nucleic Acids

Unlike many other DNA lesions, 8,5'-cyclopurine-2'-deoxynucleosides cannot be released from the DNA backbone by acid hydrolysis due to the stable 8,5'-covalent bond. nih.govresearchgate.net Therefore, complete enzymatic digestion of the DNA to its constituent nucleosides is the required method for liberating the lesion for analysis. nih.gov

Research has demonstrated that a specific combination of enzymes is required for the complete and quantitative release of S-cdA from DNA. nih.govnih.gov A widely accepted and optimized protocol involves the sequential or combined use of Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. nih.govnih.gov

Nuclease P1: This enzyme is a single-strand specific nuclease that hydrolyzes phosphodiester bonds in RNA and denatured DNA, producing 5'-mononucleotides. tandfonline.comneb.com Its initial action breaks down the DNA into smaller fragments and individual nucleotides.

Snake Venom Phosphodiesterase (SVPD): As a 3'→5' exonuclease, SVPD further digests the remaining oligonucleotides into 5'-mononucleotides. nih.gov It requires a free 3'-hydroxyl terminus to proceed. nih.gov The combination with Nuclease P1 ensures comprehensive digestion of the DNA backbone.

Alkaline Phosphatase: This enzyme completes the hydrolysis by removing the 5'-phosphate group from the mononucleotides to yield the free deoxynucleosides, including 8,5'(S)-cycloadenosine, which are then suitable for analysis. nih.gov

Studies have confirmed that this enzymatic cocktail can achieve complete release of S-cdA from various substrates, including dinucleotides, oligodeoxynucleotides, and cellular DNA. nih.govnih.gov The efficiency of release can be influenced by the identity of the nucleoside located 5' to the S-cdA lesion. nih.govnih.gov An alternative earlier method utilized a combination of DNase I, snake venom phosphodiesterase, spleen phosphodiesterase, and alkaline phosphatase. nih.govnih.gov

| Enzyme | Type | Primary Function in Protocol |

| Nuclease P1 | Endonuclease | Cleaves phosphodiester bonds in single-stranded DNA to 5'-mononucleotides. |

| Snake Venom Phosphodiesterase | 3'→5' Exonuclease | Hydrolyzes oligonucleotides to release 5'-mononucleotides. |

| Alkaline Phosphatase | Phosphatase | Removes phosphate (B84403) groups from 5'-mononucleotides to yield nucleosides. |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the specific and sensitive quantification of DNA lesions. Both gas chromatography and liquid chromatography have been successfully applied to the analysis of this compound.

Gas chromatography-mass spectrometry has been a foundational technique for the measurement of 8,5'-cyclopurine-2'-deoxynucleosides. nih.gov This method typically requires derivatization of the non-volatile nucleosides to make them amenable to gas-phase analysis. The derivatized analytes are then separated by GC and detected by MS, often using selected-ion monitoring (SIM) for enhanced sensitivity and specificity. Isotope-dilution GC/MS, where a stable isotope-labeled internal standard is added to the sample, allows for highly accurate quantification. Studies have shown that results obtained by GC/MS for 8,5'-cyclo-2'-deoxyadenosine (B1254554) are comparable to those from LC/MS methods. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of this compound due to its high sensitivity, specificity, and reduced need for sample derivatization. nih.govnih.gov

This approach involves:

Chromatographic Separation: The enzymatically digested DNA sample is injected into a liquid chromatograph. Reversed-phase columns, such as C18, are commonly used to separate the this compound from the much more abundant normal deoxynucleosides and other DNA lesions. uio.noresearchgate.net

Ionization: The column effluent is directed into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates protonated molecules [M+H]+ of the analytes in the gas phase. nih.gov

Mass Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to this compound is selected in the first quadrupole. It is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity, minimizing interferences from the complex biological matrix. uio.no

LC-MS/MS methods have achieved remarkable sensitivity, with detection limits in the low femtomole (fmol) range on-column. nih.gov Isotope-dilution techniques, using a stable isotope-labeled this compound internal standard, are employed for the most accurate and precise quantification. nih.gov

| Parameter | Typical Specification |

| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) |

| Column | C18 (e.g., Hypersil Gold) |

| Mobile Phase | Gradient of aqueous formic acid and methanol/acetonitrile with formic acid. nih.gov |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Sensitivity | ~2 fmol on-column. nih.gov |

Radiochemical Assays

Radiochemical methods, particularly the ³²P-postlabeling assay, offer an alternative approach characterized by exquisite sensitivity, allowing for the detection of extremely low levels of DNA damage.

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting bulky DNA adducts and certain oxidative lesions, including this compound, at frequencies as low as one lesion per 10⁹⁻¹⁰ normal nucleotides. iaea.org The technique has been successfully adapted for the detection of endogenous levels of S-cdA in mammalian tissues. nih.gov

The key steps of the assay for S-cdA are:

DNA Digestion and Lesion Enrichment: DNA is first digested to normal 3'-mononucleotides and lesion-containing dinucleotides. Nuclease P1 is then used to enrich the lesion-containing dinucleotides (e.g., pNp-cAp, where N is any normal base and cA is cycloadenosine) by hydrolyzing the normal 3'-mononucleotides. nih.gov

³²P-Labeling: The 5'-hydroxyl group of the enriched, damage-containing dinucleotides is then radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase (PNK). nih.gov

Chromatographic Separation: The ³²P-labeled dinucleotides are separated using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. nih.gov

Detection and Quantification: The separated, radiolabeled lesions are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

This assay is sensitive enough to detect 1-5 S-cdA lesions per diploid mammalian cell. nih.gov It has been instrumental in identifying S-cdA as a component of previously uncharacterized endogenous DNA modifications known as I-compounds and in studying its accumulation in various physiological and pathological states. nih.gov

Immunoassay Techniques for Detection of this compound

The primary immunoassay technique that has been developed for the detection of a closely related analogue of this compound is the competitive enzyme-linked immunosorbent assay (ELISA) . This method relies on the competition between the target molecule in a sample and a labeled standard for binding to a limited amount of specific antibody.

Development of a Competitive ELISA

A significant advancement in the immunological detection of this class of DNA damage was the development of a competitive ELISA for 8,5'-cycloadenosine-5'-monophosphate (8,5'-cyclo-AMP) and its deoxy analog, 8,5'-cyclo-dAMP. In this assay, polyclonal antisera were generated by immunizing rabbits with a specially prepared conjugate.

The principle of this competitive ELISA involves coating a microtiter plate with an antibody specific to the cycloadenosine lesion. The sample to be analyzed, containing an unknown amount of 8,5'-cycloadenosine, is then added to the wells along with a known amount of enzyme-labeled 8,5'-cycloadenosine. These two will then compete for binding to the antibody. The amount of enzyme-labeled cycloadenosine that binds to the antibody is inversely proportional to the amount of unlabeled cycloadenosine present in the sample. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is then measured, and the concentration of 8,5'-cycloadenosine in the sample is determined by comparing the result to a standard curve.

Research Findings

Research has demonstrated the successful application of this competitive ELISA for detecting 8,5'-cyclo-dAMP in irradiated DNA. The assay was sensitive enough to detect the formation of these lesions in polyadenylic acid at a radiation dose of 1.0 krad and in native DNA at 10 krad. This indicates the utility of the immunoassay in studying DNA damage induced by ionizing radiation.

The specificity of the polyclonal antisera is a critical factor in the reliability of the immunoassay. While detailed cross-reactivity studies are essential for full characterization, the development of these antibodies represents a key step towards specific and sensitive detection of 8,5'-cycloadenosine and its related compounds. The table below summarizes the key characteristics of the developed competitive ELISA based on available research.

| Parameter | Finding | Reference |

| Immunoassay Type | Competitive ELISA | |

| Antibody Type | Polyclonal Antisera (Rabbit) | |

| Target Analytes | 8,5'-cycloadenosine-5'-monophosphate (8,5'-cyclo-AMP) and 8,5'-cyclo(deoxyadenosine 5'-monophosphate) (8,5'-cyclo-dAMP) | |

| Assay Principle | Competition between unlabeled antigen in the sample and a labeled antigen for binding to a limited amount of specific antibody. | |

| Reported Sensitivity | Detectable in poly(A) at 1.0 krad and in native DNA at 10 krad of ionizing radiation. | |

| Specificity | Specific for the 8,5'-cycloadenosine moiety. Detailed cross-reactivity with other DNA adducts requires further investigation. |

Further development and characterization, potentially including the generation of monoclonal antibodies, could lead to even more specific and sensitive immunoassays for the routine detection and quantification of this compound in various biological samples.

Physiological and Pathological Implications of 8,5 S Cycloadenosine Accumulation

General Contribution to Oxidative Stress-Induced DNA Damage Response

8,5'(S)-cycloadenosine is an oxidative DNA lesion formed by the attack of hydroxyl radicals on the DNA structure. nih.gov This process creates a covalent bond between the C5' of the sugar moiety and the C8 of the purine (B94841) base, resulting in a bulky, helix-distorting lesion. nih.gov

Unlike the majority of oxidative DNA lesions, which are typically addressed by the Base Excision Repair (BER) pathway, this compound represents a significant exception. nih.govnih.gov Due to its bulky nature, it is specifically recognized and repaired by the Nucleotide Excision Repair (NER) pathway. nih.govresearchgate.netnih.gov This distinction is critical for understanding its pathological consequences in conditions where NER is compromised. Furthermore, the presence of this compound in a DNA strand acts as a strong block to gene expression, impeding the progression of RNA polymerase II and thereby interfering with transcription. nih.govresearchgate.netnih.gov

Association with Neurodegeneration in Xeroderma Pigmentosum Patients

Xeroderma pigmentosum (XP) is a rare genetic disorder characterized by a deficiency in the NER pathway, leading to an inability to repair various forms of DNA damage. researchgate.netresearchgate.net While XP is widely known for extreme sensitivity to ultraviolet (UV) light and a high incidence of skin cancer, a significant subset of patients also develops progressive and severe neurodegeneration. researchgate.netnih.gov

The neurodegeneration seen in some XP patients is hypothesized to result from the accumulation of endogenous DNA damage that is normally repaired by NER. researchgate.netnih.gov Neurons are particularly vulnerable due to their high metabolic rate, which generates a large number of free radicals, leading to oxidative DNA damage. researchgate.netnih.gov In individuals with defective NER, lesions like this compound escape repair and accumulate in the DNA of these post-mitotic cells. researchgate.netnih.gov

Studies using mouse models of XP (Xpa-/- knockout mice) have provided direct evidence for this hypothesis. Research has shown that 8,5'-cyclo-2'-deoxyadenosine (B1254554) accumulates with age in the brain tissues of both normal and XP-mutant mice, but the levels are significantly higher in the NER-deficient mice at all tested ages. researchgate.net Furthermore, recent investigations using pluripotent stem cells derived from XP patients have demonstrated substantially increased levels of 5',8-cyclopurines in neuronal DNA, linking the accumulation directly to the genetic defect and marked oxidative stress. omicsdi.org

The accumulation of this compound is a leading candidate for explaining the neurological symptoms in XP. nih.govnih.gov Because this lesion potently blocks transcription, its buildup in the DNA of neurons is thought to progressively compromise the expression of critical genes. researchgate.netnih.gov This impairment of transcription can lead to neuronal dysfunction and, ultimately, cell death, contributing to the characteristic neurodegenerative features of the disease, such as hearing loss, cognitive decline, and ataxia. nih.govnih.govresearchgate.net The hypothesis posits that the relentless accumulation of this and other NER-dependent endogenous DNA lesions is a key driver of the neurological decline in affected XP patients. researchgate.netnih.gov

Contribution to Age-Related Accumulation of DNA Damage

The accumulation of DNA damage is considered a hallmark of the aging process. nih.govnih.gov Evidence suggests that DNA repair mechanisms become less efficient over a lifetime, leading to the persistence of endogenous lesions. nih.gov 8,5'-cyclopurines, including this compound, have been shown to accumulate spontaneously in the nuclear DNA of wild-type mice with age, with a tissue-specific pattern where levels are highest in the liver, followed by the kidney and brain. nih.govnih.gov

Even in individuals with a fully functional NER system, this compound can accumulate over time, particularly in specific genomic regions of certain cell types. nih.gov Terminally differentiated, non-dividing cells such as neurons primarily rely on a sub-pathway of NER called Transcription-Coupled Repair (TCR), which preferentially repairs lesions on the actively transcribed strand of a gene. plos.org

The other sub-pathway, Global Genome Repair (GGR), which repairs damage throughout the genome, is significantly downregulated in these post-mitotic cells. plos.org Consequently, lesions like this compound located in non-transcribed DNA sequences are repaired very inefficiently and can persist for long periods. nih.gov This slow, age-dependent accumulation of damage in the genomes of long-lived cells like neurons is thought to contribute to the physiological decline associated with aging. nih.gov

Involvement in Ischemia-Reperfusion Injury Mechanisms and Reactive Oxygen Species Production

Ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow (reperfusion) to an area that was previously deprived of oxygen (ischemia). nih.gov A key feature of I/R injury is a massive burst of reactive oxygen species (ROS), also known as oxidative stress, at the onset of reperfusion. nih.govnih.gov

This ROS burst is driven by several sources, including mitochondrial dysfunction and enzymes like NADPH oxidase. mdpi.comresearchgate.net The flood of ROS, including hydroxyl radicals, indiscriminately damages cellular components, including DNA. youtube.com Given that this compound is a direct and stable product of hydroxyl radical-induced damage to DNA, its formation is an inherent consequence of the oxidative stress that characterizes I/R injury. nih.govyoutube.com Therefore, the generation of this compound is part of the molecular pathology of tissue damage in clinical scenarios such as stroke, myocardial infarction, and organ transplantation. youtube.com

Interactive Data Table

The following table presents data from a study on Xeroderma Pigmentosum group A (Xpa) knockout mice, illustrating the age-dependent accumulation of 8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) in brain tissue compared to wild-type (wt) mice. researchgate.net

| Age (months) | Genotype | Cyclo-dA Lesions (per 10^6 nucleosides) |

| 6 | wt | ~1.5 |

| 6 | Xpa-/- | ~2.5 |

| 24 | wt | ~2.0 |

| 24 | Xpa-/- | ~4.0 |

| 29 | wt | ~2.2 |

| 29 | Xpa-/- | ~4.5 |

Research into this compound as a Potential Biomarker

Research has explored the utility of oxidatively induced DNA damage products as non-invasive biomarkers for various diseases. Among these, 8,5'-cyclopurine-2'-deoxynucleosides, which are repaired in cells by the nucleotide excision repair mechanism, have been a subject of investigation. nih.gov The presence of these lesions in urine can signify increased oxidative stress and DNA damage within the body. nist.govnih.gov

Evaluation in Human Urine as a Research Biomarker for Atherosclerosis

Atherosclerosis is recognized as an inflammatory disease where oxidative stress is a significant risk factor. nist.gov This environment can lead to oxidatively induced DNA damage. nist.gov Consequently, researchers have hypothesized that specific DNA damage products, such as (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) and (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA), could serve as effective biomarkers for the risk and diagnosis of atherosclerosis. nih.govresearchgate.net

To test this, a study was conducted to measure the urinary concentrations of R-cdA and S-cdA in 22 patients with clinical atherosclerosis and 22 healthy individuals. nist.gov The analysis was performed using liquid chromatography-tandem mass spectrometry with isotope dilution, a highly accurate measurement technique. nih.govresearchgate.net The study also measured the levels of another well-known oxidative DNA damage product, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), for comparison. nist.gov

The research findings demonstrated that the concentrations of both R-cdA and S-cdA were significantly greater in the urine of patients with atherosclerosis compared to the healthy control group. nist.govnih.govresearchgate.net The statistical difference was highly significant, with a p-value of less than 0.0001. nist.gov While urinary levels of 8-OH-dG were also significantly higher in the patient group, the statistical significance for R-cdA and S-cdA was greater. nist.gov

Table 1: Urinary Levels of DNA Damage Products in Atherosclerosis Patients and Healthy Controls

| Biomarker | Group | Mean Level (fmol/µmol of creatinine) | Standard Deviation | p-value |

| (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) | Atherosclerosis Patients | 2.53 | 1.13 | < 0.0001 |

| Healthy Controls | 0.89 | 0.45 | ||

| (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) | Atherosclerosis Patients | 1.74 | 0.77 | < 0.0001 |

| Healthy Controls | 0.60 | 0.28 | ||

| 8-hydroxy-2'-deoxyguanosine (8-OH-dG) | Atherosclerosis Patients | 27.5 | 11.2 | < 0.001 |

| Healthy Controls | 18.2 | 5.3 |

This table presents data synthesized from research on urinary biomarkers for atherosclerosis. nist.gov

Chemical Synthesis and Molecular Modeling Studies of 8,5 S Cycloadenosine

Chemical Synthesis Methodologies for 8,5'(S)-Cycloadenosine and its Analogs

The synthesis of this compound and its analogs is a complex process that often involves photochemical reactions to form the characteristic covalent bond between the C5' of the deoxyribose sugar and the C8 of the adenine (B156593) base.

A prevalent method relies on the use of a phenylthio group as a surrogate for a methylene (B1212753) radical. nih.gov This strategy involves the photochemical homolytic cleavage of the carbon-sulfur bond in a 5'-phenylthio derivative of the nucleoside. nih.gov For instance, the irradiation of 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine using a mercury vapor lamp can afford 2',3'-O-isopropylidene-5'-deoxy-8,5'-cycloadenosine in high yield. nih.gov Subsequent deprotection, such as deacetonation with dilute acid, yields the final 5'-deoxy-8,5'-cycloadenosine (B12081215). nih.gov This photochemical cyclization can produce both (R) and (S) diastereomers at the C5' position.

The general synthetic scheme for a related compound, [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine, illustrates a similar multi-step process. The synthesis begins with a protected and labeled 2'-deoxyguanosine, which is converted to a 5'-phenylthio derivative. nih.gov This intermediate then undergoes photochemical cyclization upon irradiation with UV light to form the crucial 8-5' covalent bond. nih.gov Subsequent oxidation, reduction, and deprotection steps yield the final product. nih.gov

Table 1: Overview of a Photochemical Synthesis Step

| Starting Material | Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|---|

| 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine | 60W Hg vapor lamp | 2',3'-O-isopropylidene-5'-deoxy-8,5'-cycloadenosine | High | nih.gov |

To study the biological effects of lesions like this compound, it is essential to incorporate them into specific DNA sequences. This is achieved through the synthesis of their corresponding phosphoramidite (B1245037) monomers, which are the building blocks used in automated solid-phase DNA synthesis. labshake.comtwistbioscience.com

The synthesis of a phosphoramidite monomer, such as (5'S)-8,5'-Cyclodeoxyadenosine CE phosphoramidite, involves converting the free 3'-hydroxyl group of the protected cycloadenosine nucleoside into a phosphoramidite moiety. labshake.com This process typically uses 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent in the presence of a mild base. nih.govmdpi.com The resulting phosphoramidite is a stable compound that can be readily activated during automated DNA synthesis to form a phosphite (B83602) triester linkage with the 5'-hydroxyl group of the growing oligonucleotide chain. twistbioscience.commdpi.com The use of these specialized monomers enables the precise placement of the this compound lesion within a DNA strand, facilitating detailed structural and functional studies. labshake.com

Computational Approaches for Structural Elucidation and Dynamic Analysis

Computational methods are indispensable tools for investigating the structural and dynamic properties of complex biomolecules like DNA containing lesions. These approaches complement experimental data by providing insights at an atomic level of detail that is often difficult to obtain through experiments alone.

Molecular dynamics (MD) simulations are widely used to study the behavior of biological systems over time. escholarship.orgmdpi.com For DNA containing an this compound lesion, MD simulations can reveal how the lesion affects the local and global conformation of the DNA duplex. nih.govnih.gov These simulations model the interactions between all atoms in the system—including the DNA, solvent molecules, and ions—by numerically solving Newton's equations of motion. escholarship.orgnih.gov

Studies have shown that cyclopurine lesions induce significant structural distortions in the DNA backbone. nih.govnih.gov For instance, MD calculations have predicted that 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA) diastereomers force the deoxyribose sugar to adopt an O4′-exo ("west") pseudorotation, which is a departure from the typical C2'-endo ("south") or C3'-endo ("north") conformations found in B-DNA and A-DNA, respectively. nih.govnih.gov Furthermore, MD simulations have been used to analyze the flexibility of DNA structures containing these lesions. In one study on a DNAzyme, the incorporation of a cycloadenosine lesion was shown to increase the rigidity of the catalytic loop, which in turn affected its activity. nih.govmdpi.com These simulations provide a dynamic picture of how such lesions can alter DNA structure and function. nih.gov

For a more detailed understanding of chemical processes like bond formation or cleavage, a purely classical approach like MD is insufficient. Quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful alternative by treating a small, chemically active region of the system with quantum mechanics, while the larger environment is described by classical molecular mechanics. escholarship.org

While specific QM/MM studies on this compound are not extensively documented in the provided context, this methodology is crucial for investigating phenomena such as the mechanism of lesion formation or the electronic interactions between the lesion and a DNA repair enzyme. For example, QM/MM simulations have been successfully used to model proton transfer events and bond-breaking processes in other biological systems, which are events that cannot be accurately described by traditional force fields. escholarship.org Applying QM/MM to the this compound system could elucidate the precise electronic rearrangements that occur during its formation via radical attack or its interaction with repair proteins.

Experimental Structural Validation through X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational models, while powerful, must be validated by experimental data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the three-dimensional structures of molecules in the solid-state and in solution, respectively. cam.ac.ukresearchgate.net

X-ray crystallography provides high-resolution structural information by analyzing the diffraction pattern of X-rays passing through a crystal of the substance. cam.ac.uk The crystal structures of both the (R) and (S) diastereomers of the related 8,5'-cycloadenosine ribonucleoside have been determined. nih.gov These studies confirmed that the molecule adopts an anti conformation around the N-glycosidic bond and that the sugar ring exhibits an O4′-exo pucker, consistent with computational predictions. nih.gov

NMR spectroscopy is particularly valuable for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. nih.gov For DNA duplexes containing cyclopurine lesions, NMR studies, often in combination with molecular dynamics calculations, have been used to determine their solution structures. nih.govnih.gov Techniques such as 1H and 31P NMR provide information about internuclear distances, dihedral angles, and the conformation of the phosphodiester backbone. nih.govnih.gov The NMR spectra of 5'-deoxy-8,5'-cycloadenosine have been reported and analyzed, contributing to the characterization of its unique structure. nih.gov

Table 2: Key Structural Parameters for 8,5'-Cyclopurine Nucleosides

| Parameter | Method | Observation | Reference |

|---|---|---|---|

| Glycosidic Conformation (χ) | X-ray Crystallography | anti | nih.gov |

| Sugar Pucker | X-ray Crystallography | O4′-exo (0T1) | nih.gov |

| Sugar Pucker | MD Simulations | O4′-exo (west) | nih.govnih.gov |

Future Research Directions and Translational Potential

Elucidating Complex Mechanisms of Differential Repair in vivo

The in vivo repair of 8,5'(S)-cyclo-2'-deoxyadenosine (S-cdA) is a complex process primarily handled by the Nucleotide Excision Repair (NER) pathway, rather than the Base Excision Repair (BER) pathway that manages most single-base oxidative lesions. nih.govnih.govnih.gov This distinction is due to the bulky nature of the lesion, which involves a covalent bond between the C8 of the purine (B94841) base and the C5' of the deoxyribose sugar, causing significant distortion to the DNA double helix. nih.gov

Furthermore, the efficiency of NER is also influenced by the base opposite the lesion in the complementary DNA strand, adding another layer of complexity to the repair mechanism that warrants deeper investigation. nih.gov While S-cdA is not a substrate for BER enzymes, some findings suggest a potential, though unclear, role for the BER protein NEIL1 in the repair process, which could involve binding to the lesion even without excision capabilities. nih.gov The accumulation of S-cdA in animal models deficient in specific NER genes, such as those for Cockayne syndrome, highlights the critical role of this pathway and suggests that unrepaired lesions could contribute to the neurodegeneration seen in human NER-deficiency disorders like Xeroderma Pigmentosum (XP). nih.govnih.gov

Further Characterization of Biological Effects in Diverse Cellular and in vitro Models

The presence of 8,5'(S)-cycloadenosine in DNA has profound biological consequences. In various mammalian cell models, including Chinese hamster ovary (CHO) and human cells, it acts as a potent roadblock to gene expression. nih.govnih.govresearchgate.net This transcriptional inhibition is partly due to its ability to prevent the binding of the TATA binding protein, a key component of the transcription initiation complex. nih.gov The lesion is also known to be a strong impediment to DNA replication. nih.gov

In vitro studies have further explored its impact on biochemical processes. For example, the incorporation of this compound into DNAzymes (catalytic DNA molecules) has been shown to decrease their catalytic activity. nih.gov The degree of inhibition was found to be dependent on both the position of the lesion within the DNAzyme structure and its stereochemical configuration. nih.gov While much of the research on mutagenicity has focused on the related lesion (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), which is significantly mutagenic in Escherichia coli, the mutagenic potential of S-cdA in mammalian systems remains a critical area for future study. nih.govnih.gov The accumulation of such unrepaired, transcription-blocking lesions is hypothesized to be a contributing factor to the neuronal death observed in certain DNA repair-deficient diseases. nih.gov

| Biological System/Model | Observed Effect of this compound | Reference |

|---|---|---|

| Mammalian Cells (CHO, Human) | Strong block to gene expression and transcription. | nih.govnih.govresearchgate.net |

| In vitro Transcription Models | Prevents binding of TATA binding protein. | nih.gov |

| DNA Replication Models | Acts as a strong block to DNA replication. | nih.gov |

| DNAzyme (Dz10-23) in vitro | Inhibits catalytic activity; effect is position- and configuration-dependent. | nih.gov |

| NER-Deficient Disease Models | Accumulation linked to neurodegeneration. | nih.gov |

Development and Exploration of this compound as a Novel Research Tool in DNA Damage Studies

The chemical synthesis of 8,5'(S)-cyclo-2'-deoxyadenosine and its subsequent incorporation into oligonucleotides has been a pivotal development, transforming it into a valuable tool for DNA damage and repair research. nih.govresearchgate.net By creating DNA constructs containing a single, site-specific S-cdA lesion, researchers can precisely study its biological consequences and the cellular machinery that responds to it. nih.gov

A key application has been in host cell reactivation assays. In these experiments, a reporter gene, such as luciferase, containing the S-cdA lesion is transfected into cells. The cell's ability to repair the lesion and express the reporter gene serves as a direct measure of its NER capacity. nih.gov This technique has been instrumental in demonstrating the severe repair deficiencies in cells from Xeroderma Pigmentosum patients. nih.govresearchgate.net

Furthermore, the development of immunochemical probes, specifically polyclonal antisera that recognize 8,5'-cycloadenosine-5'-monophosphate, has provided a method for detecting and quantifying this type of damage in nucleic acids after exposure to damaging agents like ionizing radiation. nih.gov Continued refinement of synthetic methodologies and detection techniques will further enhance the utility of this compound as a probe to investigate the mechanisms of DNA damage, repair, and associated human diseases. nih.govresearchgate.net

Investigation of Modulators and Inhibitors of this compound Formation and Repair

Understanding the factors that modulate the formation and repair of this compound is crucial for developing strategies to mitigate its harmful effects. The lesion is formed through the action of hydroxyl radicals, a type of reactive oxygen species. nih.gov These radicals can be generated by exogenous sources like γ-rays or endogenous processes such as the Fenton reaction, which involves transition metals like iron or copper and hydrogen peroxide. nih.govnih.gov Consequently, agents that either reduce the levels of reactive oxygen species or scavenge hydroxyl radicals can inhibit the formation of this lesion. For instance, dimethyl sulfoxide (B87167) has been shown to inhibit the formation of 8,5'-cyclonucleotides in irradiated nucleic acids. nih.gov

Inhibition of the repair of this compound primarily involves targeting the NER pathway, as this is its main repair route. nih.govnih.gov Therefore, any compound that inhibits the core components of the NER machinery would, by extension, inhibit the removal of S-cdA. While broad inhibitors of DNA repair exist, the development of highly specific inhibitors for the repair of this particular lesion is not a primary focus. Instead, research has concentrated on understanding the fundamental mechanisms of NER and on developing inhibitors for key DNA repair proteins, like OGG1 in the BER pathway, as potential cancer therapies. nih.govnist.gov Future work could explore whether specific cellular states or signaling pathways modulate NER efficiency for bulky lesions like S-cdA, potentially uncovering new therapeutic targets.

Preclinical Exploration of Related Analogs as Potential Cytotoxic Agents Targeting DNA Metabolism

While this compound itself is a form of DNA damage, the broader class of adenosine (B11128) analogs has been extensively explored for therapeutic potential, particularly as cytotoxic agents against cancer. nih.gov These analogs can interfere with DNA metabolism, induce cell cycle arrest, and trigger apoptosis, making them promising candidates for anticancer drugs. nih.govnih.gov

Preclinical studies have identified several adenosine analogs with significant efficacy. For example, cladribine (B1669150) and clofarabine (B1669196) have demonstrated potent cytotoxic effects in both in vitro and in vivo models of chondrosarcoma. nih.gov Their mechanism of action involves inducing S-phase or G1-phase cell-cycle arrest and promoting apoptosis. nih.gov The search for novel cytotoxic agents is ongoing, with researchers screening natural product libraries and synthesizing new derivatives. nih.govmdpi.com For instance, a novel proquazone (B1679723) analog, PA-6, was found to be cytotoxic to leukemia cells by disrupting multiple key cellular pathways, highlighting its potential as an anticancer agent. preprints.org Similarly, other classes of compounds, such as halogenated benzofuran (B130515) derivatives and methoxyflavone analogs, have also shown cytotoxic potential against various cancer cell lines. mdpi.commdpi.com The exploration of these and other related analogs continues to be a fertile area for the development of new therapies that target the fundamental processes of DNA metabolism and cell proliferation.

| Compound/Analog Class | Target/Cancer Model | Observed Cytotoxic Effect | Reference |

|---|---|---|---|

| Cladribine | Chondrosarcoma (SW1353 cells) | Induces S-phase cell-cycle arrest and apoptosis. | nih.gov |

| Clofarabine | Chondrosarcoma (JJ012 cells) | Induces G1-phase cell-cycle arrest and apoptosis. | nih.gov |

| Proquazone Analog (PA-6) | Leukemia (K562 cells) | Induces apoptosis by disrupting translational machinery and signaling pathways. | preprints.org |

| Methoxyflavone Analogs | Breast Cancer (MCF-7, HCC1954 cells) | Induce apoptosis and cell death. | mdpi.com |

| Halogenated Benzofuran Derivatives | Lung (A549), Liver (HepG2) Cancer | Induce late apoptosis/necrosis and cell cycle arrest. | mdpi.com |

常见问题

Basic Research Questions

Q. What methodologies are employed to detect and quantify 8,5'-cycloadenosine (S-cdA) in DNA?

- Methodological Answer : Detection typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or immunochemical assays using lesion-specific antibodies. For quantification, 32P-postlabeling techniques are applied to radiolabel DNA lesions like S-cdA. Polyacrylamide gel electrophoresis (PAGE) is used to purify lesion-containing oligonucleotides for downstream repair assays .

Q. How does 8,5'-cycloadenosine inhibit transcription and replication?

- Mechanistic Insight : S-cdA disrupts transcription by blocking TATA-binding protein (TBP) interaction with DNA, as shown in TATA-box sequence studies. In replication, S-cdA acts as a replication block in E. coli, inducing frameshift mutations and S-cdA→A substitutions due to its rigid bicyclic structure, which prevents proper base pairing .

Q. Which DNA repair pathways address 8,5'-cycloadenosine lesions: Nucleotide Excision Repair (NER) or Base Excision Repair (BER)?

- Experimental Evidence : Unlike most oxidative lesions, S-cdA is repaired predominantly via NER, not BER. HeLa cell extract assays demonstrate that NER excises S-cdA-containing oligonucleotides, while BER enzymes (e.g., NEIL1, OGG1) show negligible activity. This is confirmed by elevated S-cdA levels in Neil1−/− mice .

Advanced Research Questions

Q. How do structural differences between 5'R- and 5'S-cycloadenosine isomers influence repair efficiency?

- Structural and Kinetic Analysis : R-cdA is repaired 2–3× faster than S-cdA in human cells due to steric and conformational factors. NMR and X-ray crystallography reveal that R-cdA adopts a less distorted duplex structure compared to S-cdA, facilitating NER recognition. Molecular dynamics simulations further show that S-cdA destabilizes Watson-Crick pairing, slowing repair .

Q. What experimental models are used to study the in vivo accumulation of 8,5'-cycloadenosine?

- Model Systems :

- csb−/− mice (Cockayne syndrome B-deficient) accumulate S-cdA in genomic DNA, mimicking human neurodegeneration.

- Neil1−/− mice exhibit elevated R-cdA and S-cdA levels, implicating NEIL1 in lesion prevention.

- In vitro transcription assays with T7 RNA polymerase and HeLa extracts quantify transcriptional inhibition by S-cdA .

Q. How do contradictions in repair data for 8,5'-cycloadenosine inform mechanistic hypotheses?

- Data Reconciliation : While S-cdA is primarily repaired by NER, in vitro studies show weak excision by UvrABC (bacterial NER proteins). This suggests species-specific repair adaptations. Additionally, NEIL1’s role remains ambiguous: its absence increases S-cdA levels, yet it lacks direct glycosylase activity. Hypotheses propose NEIL1 facilitates lesion access for NER via chromatin remodeling .

Q. What techniques resolve the solution structure of DNA containing 8,5'-cycloadenosine?

- Structural Methods :

- NMR spectroscopy with distance restraints from NOESY data reveals S-cdA’s O4'-exo pseudorotation and wobble pairing with dT.

- Molecular dynamics simulations validate structural distortions, showing S-cdA•dA pairs lack hydrogen bonds, unlike canonical dG•dA mismatches .

Q. Why does 8,5'-cycloadenosine exhibit mutagenic specificity in bacterial systems?

- Mutation Profile Analysis : In E. coli, S-cdA induces S-cdA→A mutations at >50% frequency due to replication bypass errors. The 8,5′-covalent bond prevents proper base stacking, leading to misincorporation of dATP opposite the lesion. This contrasts with R-cdA, which is less mutagenic .

Methodological Considerations

- Critical Controls : Include undamaged oligonucleotides in repair assays to baseline excision activity. For structural studies, use isotopic labeling (e.g., 13C/15N) to enhance NMR resolution .

- Data Interpretation : Account for sequence context (e.g., TATA-box vs. non-promoter regions) when analyzing transcriptional inhibition. Lesion positioning in nucleosomal vs. linker DNA also affects repair efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。